molecular formula C10H13ClFNO B15278026 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol

2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B15278026
M. Wt: 217.67 g/mol
InChI Key: ZTIOAIPIQKMHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 3-chloro-4-fluoroacetophenone with ethylene oxide in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol has been extensively studied for its potential therapeutic applications in various fields, including:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol involves binding to specific molecular targets and modulating their activity. For instance, it may interact with enzymes or receptors involved in cellular signaling pathways, leading to altered cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)ethylamino]ethanol

InChI

InChI=1S/C10H13ClFNO/c1-7(13-4-5-14)8-2-3-10(12)9(11)6-8/h2-3,6-7,13-14H,4-5H2,1H3

InChI Key

ZTIOAIPIQKMHAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)Cl)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.